N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a trifluoromethyl group, which is often introduced to enhance the biological activity and metabolic stability of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction using ethylene glycol and a suitable catalyst.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, while the hydroxyethoxy group may facilitate its solubility and cellular uptake. The compound may modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide: Lacks the p-tolyl group.
N-(2-(2-hydroxyethoxy)ethyl)-3-(trifluoromethyl)benzamide: Lacks the p-tolyl group.
N-(2-(2-hydroxyethoxy)-2-(phenyl)ethyl)-3-(trifluoromethyl)benzamide: Contains a phenyl group instead of a p-tolyl group.
Uniqueness
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl and p-tolyl groups, which may confer distinct biological activities and physicochemical properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-13-5-7-14(8-6-13)17(26-10-9-24)12-23-18(25)15-3-2-4-16(11-15)19(20,21)22/h2-8,11,17,24H,9-10,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBLGQBBAQTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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